molecular formula C8H9F3N2O B13900679 (2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13900679
M. Wt: 206.16 g/mol
InChI Key: IHUPGMMKTWUHFK-LURJTMIESA-N
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Description

(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a chiral compound with a pyridine ring substituted with an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of a suitable pyridine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution and a solvent to dissolve the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with trifluoromethyl and amino groups, such as:

Uniqueness

The uniqueness of (2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol lies in its chiral center, which can result in different biological activities compared to its achiral counterparts. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)6(14)4-5-2-1-3-13-7(5)12/h1-3,6,14H,4H2,(H2,12,13)/t6-/m0/s1

InChI Key

IHUPGMMKTWUHFK-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(N=C1)N)C[C@@H](C(F)(F)F)O

Canonical SMILES

C1=CC(=C(N=C1)N)CC(C(F)(F)F)O

Origin of Product

United States

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